Cyclopentolate Hydrochloride (CAS 5870-29-1) is a synthetic antimuscarinic agent and a critical active pharmaceutical ingredient (API) in ophthalmic formulations requiring transient parasympatholytic activity. As a competitive antagonist of muscarinic acetylcholine receptors, it provides a highly specific balance of rapid onset and intermediate duration of action [1]. For procurement teams and formulation scientists, its well-characterized receptor binding profile—particularly its high affinity for M1 and M3 subtypes—and its precise aqueous stability parameters make it a highly reproducible precursor for diagnostic and therapeutic cycloplegic solutions [2].
Substituting Cyclopentolate Hydrochloride with alternative muscarinic antagonists like Atropine or Tropicamide fundamentally alters the pharmacokinetic and operational profile of the final formulation. Atropine induces a prolonged duration of action (up to 15-20 days), rendering it unsuitable for routine, rapid-recovery outpatient applications [1]. Conversely, Tropicamide offers faster recovery (6-7 hours) but frequently yields weaker cycloplegia with higher residual accommodation, particularly in patients with heavily pigmented irises [1]. Furthermore, the specific pH-dependent degradation kinetics of Cyclopentolate require precise acidic buffering (optimal pH ~2.5-4.2), meaning drop-in substitution with other APIs will lead to unpredictable shelf-life and efficacy failures if formulation matrices are not entirely redesigned [2].
Cyclopentolate acts as a potent antagonist at muscarinic acetylcholine receptors, demonstrating high binding affinity for M1 (Ki = 1.62 nM) and M3 (Ki = 2.63 nM) subtypes, while showing lower affinity for M2 (Ki = 27.5 nM) [1]. In contrast, Tropicamide functions as an M4-preferring antagonist (IC50 = 8.0 nM) [1]. This differential receptor binding profile ensures robust paralysis of the ciliary muscle (mediated heavily by M3 receptors), providing deeper cycloplegia than Tropicamide.
| Evidence Dimension | Muscarinic Receptor Affinity (Ki / IC50) |
| Target Compound Data | M1 Ki = 1.62 nM; M3 Ki = 2.63 nM |
| Comparator Or Baseline | Tropicamide (M4-preferring, IC50 = 8.0 nM) |
| Quantified Difference | Distinct subtype selectivity (M1/M3 vs M4) |
| Conditions | In vitro receptor binding assays |
Procurement of Cyclopentolate is essential for formulations requiring strong M3-mediated ciliary muscle blockade, which M4-preferring analogs cannot reliably replicate.
For diagnostic ophthalmic applications, the duration of action is a critical procurement metric. Cyclopentolate Hydrochloride achieves complete cycloplegic recovery within 24 to 48 hours [1]. In stark contrast, Atropine, the traditional gold standard, exhibits an extremely prolonged recovery time of 15 to 20 days [1]. While both provide deep cycloplegia, Cyclopentolate's intermediate duration prevents the extended visual impairment associated with Atropine, making it the standard for outpatient formulations.
| Evidence Dimension | Cycloplegic Recovery Time |
| Target Compound Data | 24 to 48 hours |
| Comparator Or Baseline | Atropine (15 to 20 days) |
| Quantified Difference | >85% reduction in recovery duration |
| Conditions | Clinical cycloplegic refraction in human subjects |
Select this API to manufacture intermediate-acting diagnostic solutions where the multi-week recovery period of Atropine is clinically unacceptable.
The manufacturability of Cyclopentolate Hydrochloride solutions is strictly governed by its pH-dependent hydrolysis. Kinetic degradation studies demonstrate that the API is highly stable under acidic conditions, with a pH of maximum stability at 2.5 [1]. In alkaline solutions, it undergoes rapid pseudo-first-order degradation into phenylacetic acid and alpha-(1-hydroxycyclopentyl)benzeneacetic acid [1]. Extemporaneous and commercial formulations buffered to acidic pH maintain 97-102% of initial drug concentration for up to 60 days under refrigeration (2-8°C)[2].
| Evidence Dimension | Aqueous Stability and Degradation Kinetics |
| Target Compound Data | Maximum stability at pH 2.5; stable at pH < 5.0 |
| Comparator Or Baseline | Alkaline conditions (rapid pseudo-first-order hydrolysis) |
| Quantified Difference | 97-102% retention at acidic pH vs rapid degradation at pH > 7 |
| Conditions | Aqueous solution, 2-8°C to 50°C kinetic modeling |
Formulation scientists must procure this specific salt with the understanding that the final product matrix requires strict acidic buffering to prevent ester hydrolysis.
Due to its 24-48 hour recovery time and strong M3 receptor affinity, Cyclopentolate Hydrochloride is the API of choice for manufacturing routine cycloplegic and mydriatic eye drops [1]. It bridges the gap between the inadequate depth of Tropicamide and the excessively prolonged action of Atropine.
Because pediatric patients possess strong accommodative reflexes, standard weak mydriatics fail to provide accurate refractive baselines. Cyclopentolate's potent M1/M3 blockade ensures sufficient ciliary paralysis, making it the primary procured active ingredient for pediatric optometry solutions [1].
In neuropharmacological and smooth muscle research, Cyclopentolate serves as a reliable M1/M3-selective muscarinic antagonist. Its well-quantified Ki values (1.62 nM for M1; 2.63 nM for M3) make it an excellent baseline comparator when screening novel anticholinergic compounds for subtype selectivity [2].
Irritant;Health Hazard